molecular formula C15H21N3 B15050927 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

Cat. No.: B15050927
M. Wt: 243.35 g/mol
InChI Key: KWRTXGWWGNTRSN-UHFFFAOYSA-N
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Description

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C15H22ClN3 and a molecular weight of 279.81 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and an amine group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with a suitable alkylating agent to introduce the phenylethylamine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the alkylating agent under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield substituted amines or amides .

Scientific Research Applications

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:

    (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: Similar in structure but with different substituents on the pyrazole ring.

    (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: Similar in structure but with different substituents on the phenylethyl moiety.

The uniqueness of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C15H21N3/c1-3-18-15(13(2)11-17-18)12-16-10-9-14-7-5-4-6-8-14/h4-8,11,16H,3,9-10,12H2,1-2H3

InChI Key

KWRTXGWWGNTRSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2

Origin of Product

United States

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